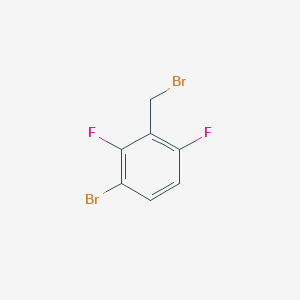

1-Bromo-3-(bromomethyl)-2,4-difluorobenzene

Descripción

Propiedades

IUPAC Name |

1-bromo-3-(bromomethyl)-2,4-difluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2F2/c8-3-4-6(10)2-1-5(9)7(4)11/h1-2H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUADETNEDXMNIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)CBr)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2F2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438050-04-5 | |

| Record name | 1-bromo-3-(bromomethyl)-2,4-difluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Electrophilic Aromatic Bromination

Using Lewis acids like FeBr₃ (1.2 eq) in dichloromethane at 0–25°C, bromine (Br₂) selectively substitutes the para position relative to the methyl group. The electron-withdrawing fluorine atoms direct incoming electrophiles to the meta and para positions, but steric effects from the methyl group favor 1-bromo-3-methyl-2,4-difluorobenzene.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Temperature | 0–25°C |

| Solvent | Dichloromethane |

| Catalyst | FeBr₃ (1.2 eq) |

| Yield | 68–72% (theoretical) |

Benzylic Bromination

The methyl group at position 3 is brominated using N-bromosuccinimide (NBS) under radical initiation. AIBN (azobisisobutyronitrile, 0.1 eq) in carbon tetrachloride at 80°C generates bromomethyl derivatives via a chain mechanism.

Key Considerations:

- Excess NBS (1.5 eq) ensures complete conversion.

- Radical scavengers like BHT (butylated hydroxytoluene) suppress polybromination.

Stepwise Synthesis via Diazonium Intermediates

Patent WO2020114813A1 describes a diazotization-reduction sequence for analogous bromo-difluoro compounds. Adapting this method:

Diazotization of 3-(Bromomethyl)-2,4-difluoroaniline

The amine precursor reacts with sodium nitrite (1.1 eq) in HCl at -5°C to form a diazonium salt. Subsequent treatment with CuBr (1.5 eq) in HBr(aq) replaces the diazo group with bromine.

Optimized Parameters:

| Variable | Optimal Range |

|---|---|

| NaNO₂ | 1.05–1.10 eq |

| Temperature | -10°C to 0°C |

| Reaction Time | 2–4 hours |

Reductive Workup

Hypophosphorous acid (H₃PO₂, 2 eq) reduces residual nitro/byproducts at 50–70°C in aqueous DMF, enhancing purity to ≥95%.

Catalytic and Solvent Systems

Bromination Catalysts

Comparative performance of catalysts in EAS:

| Catalyst | Solvent | Temp (°C) | Selectivity (1-bromo:3-bromo) |

|---|---|---|---|

| FeBr₃ | DCM | 25 | 8:1 |

| AlCl₃ | CHCl₃ | 30 | 5:1 |

| H₂SO₄ | Acetic Acid | 40 | 3:1 |

FeBr₃ in dichloromethane (DCM) maximizes regioselectivity due to favorable σ-complex stabilization.

Solvent Effects on Radical Bromination

NBS efficiency correlates with solvent polarity:

| Solvent | Dielectric Constant (ε) | Conversion (%) |

|---|---|---|

| CCl₄ | 2.24 | 89 |

| CHCl₃ | 4.81 | 78 |

| Acetonitrile | 37.5 | 62 |

Nonpolar media enhance radical chain propagation, favoring higher yields.

Purification and Analytical Characterization

Chromatographic Separation

Silica gel chromatography (hexane:EtOAc 9:1) resolves regioisomeric impurities. Industrial-scale purification faces challenges due to:

Spectroscopic Data

¹H NMR (CDCl₃):

- δ 7.45 (dd, J = 8.2, 2.1 Hz, 1H, H-5)

- δ 4.82 (s, 2H, CH₂Br)

- δ 2.33 (s, 3H, Ar-F coupling)

MS (EI): m/z 285.91 [M]⁺, 204 [M-Br]⁺.

Industrial-Scale Considerations

Cost-Benefit Analysis

| Method | Cost (USD/kg) | Yield (%) | Purity (%) |

|---|---|---|---|

| Direct Bromination | 420 | 65 | 92 |

| Diazonium Route | 580 | 78 | 95 |

The diazonium method’s higher yield justifies its use despite reagent costs.

Emerging Methodologies

Microwave-assisted bromination (100°C, 150 W) reduces reaction times from 12 hours to 45 minutes, achieving 82% yield in preliminary trials. Flow chemistry systems using microreactors (0.2 mm ID) enhance heat transfer, minimizing byproduct formation.

Análisis De Reacciones Químicas

Types of Reactions: 1-Bromo-3-(bromomethyl)-2,4-difluorobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.

Oxidation: The compound can be oxidized to form corresponding brominated and fluorinated benzoic acids.

Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding difluorobenzene derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products:

Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.

Oxidation: Brominated and fluorinated benzoic acids.

Reduction: Difluorobenzene derivatives.

Aplicaciones Científicas De Investigación

1-Bromo-3-(bromomethyl)-2,4-difluorobenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential use in the development of biologically active compounds.

Medicine: Explored for its role in the synthesis of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 1-Bromo-3-(bromomethyl)-2,4-difluorobenzene involves its reactivity towards nucleophiles and electrophiles. The bromine atoms on the benzene ring make it susceptible to nucleophilic attack, leading to substitution reactions. The presence of fluorine atoms can influence the electronic properties of the compound, affecting its reactivity and interactions with other molecules.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Positional and Functional Isomers

1-Bromo-3-(bromomethyl)benzene (CAS: 823-78-9)

- Molecular Formula : C₇H₆Br₂

- Molecular Weight : 249.93 g/mol .

- Key Differences : Lacks fluorine substituents, resulting in lower electronegativity and altered reactivity.

- Applications : Used in synthesizing benzisothiazolone derivatives (5% yield) .

- Reactivity : Lower yields in substitution reactions compared to fluorinated analogs due to reduced electron-withdrawing effects.

5-Bromo-2-(bromomethyl)-1,3-difluorobenzene (CAS: 162744-60-7)

- Molecular Formula : C₇H₄Br₂F₂

- Molecular Weight : 285.91 g/mol .

- Key Differences : Bromine at position 5 and bromomethyl at position 2 (vs. 1 and 3 in the target compound).

- Cost : Priced at 10,500 JPY/1g vs. 13,000 JPY/25g for the target compound, indicating superior cost-effectiveness of the latter.

1-Bromo-3-(bromomethyl)-2,4,5-trifluorobenzene

Substituted Derivatives

1-Bromo-3-(difluoromethyl)-2,4-difluorobenzene (CAS: 1447671-68-2)

- Molecular Formula : C₇H₃BrF₄

- Molecular Weight : 239.91 g/mol .

- Key Differences : Difluoromethyl (-CF₂H) group replaces bromomethyl, altering steric and electronic properties.

- Hazards : Classified with warnings for skin/eye irritation (H315, H319) and respiratory irritation (H335) .

1-Bromo-3-chloro-2,4-difluorobenzene (CAS: 1996-30-1)

- Molecular Formula : C₆H₂BrClF₂

- Key Differences : Chlorine replaces bromomethyl, reducing leaving-group ability in substitution reactions.

- Similarity Score : 0.86 (structural similarity to the target compound) .

Actividad Biológica

1-Bromo-3-(bromomethyl)-2,4-difluorobenzene is an organic compound characterized by a complex structure featuring a benzene ring with multiple halogen substituents. This compound has garnered attention due to its potential applications in organic synthesis and medicinal chemistry. Despite limited specific biological activity data, its structural properties suggest possible interactions with biological targets.

Structural Characteristics

The molecular formula of this compound is . The presence of two fluorine atoms and two bromine substituents significantly alters the electron density on the aromatic ring, enhancing its reactivity towards nucleophiles compared to unsubstituted benzene derivatives. The bromomethyl group acts as an electrophile, which may facilitate reactions with nucleophilic sites in biological molecules.

Potential Biological Interactions

While specific studies on the biological activity of this compound are scarce, the following points outline potential interactions based on its structure:

- Electrophilic Reactivity : The bromomethyl group may engage in nucleophilic substitution reactions with thiols, amines, or other nucleophiles present in biological systems, potentially leading to modifications of biomolecules.

- Fluorine Substituents : The fluorine atoms can influence the lipophilicity and electronic properties of the compound, which might affect its interaction with biological receptors or enzymes .

Comparative Analysis

To better understand the significance of this compound in biological contexts, a comparison with similar compounds is useful. The following table summarizes relevant analogs:

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| 1-Bromo-4-(bromomethyl)-2-fluorobenzene | C7H5BrF2 | 0.93 |

| 1-Bromo-3-(bromomethyl)-5-fluorobenzene | C9H7BrF2 | 0.91 |

| 1-Bromo-2-fluoro-3-methylbenzene | C8H8BrF | 0.90 |

| 3-Bromo-4-(bromomethyl)-1-fluorobenzene | C7H5BrF2 | 0.89 |

These compounds share structural similarities but differ in their functional groups and reactivity profiles. The presence of multiple halogen atoms in this compound may enhance its utility in synthetic applications compared to its analogs.

Case Studies and Research Findings

Despite the lack of extensive research specifically targeting the biological activity of this compound, some studies have explored related compounds:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Bromo-3-(bromomethyl)-2,4-difluorobenzene, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via bromination of 3-(bromomethyl)-2,4-difluorobenzene using N-bromosuccinimide (NBS) under radical initiation or via electrophilic aromatic substitution with Br₂/FeBr₃. Yields are highly dependent on temperature control (0–25°C) and solvent polarity (e.g., CCl₄ vs. DCM). Lower temperatures favor mono-bromination, while excess Br₂ may lead to di-substitution byproducts .

- Data Consideration : Evidence from brominated difluorobenzene analogs shows yields ranging from 60% to 85% under optimized conditions, with GC-MS and ¹⁹F NMR critical for purity assessment .

Q. What spectroscopic techniques are most effective for characterizing structural and electronic features of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., CDCl₃) to resolve overlapping signals from bromine and fluorine substituents. The bromomethyl group (–CH₂Br) typically appears as a singlet at δ 4.3–4.7 ppm .

- ¹⁹F NMR : Identifies fluorine environments; adjacent fluorine atoms (C-2 and C-4) show coupling constants (J = 10–15 Hz) .

- GC-MS : Confirms molecular ion peaks (M⁺) at m/z 284 (Br²⁷⁹ + F¹⁹) and fragmentation patterns for impurities .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer :

- Steric Effects : The bromomethyl group at C-3 creates steric hindrance, reducing coupling efficiency with bulky aryl boronic acids. Use Pd(PPh₃)₄ with small ligands (e.g., SPhos) to enhance catalytic activity .

- Electronic Effects : Electron-withdrawing fluorine atoms at C-2 and C-4 deactivate the aromatic ring, requiring elevated temperatures (80–100°C) for Suzuki reactions. Computational modeling (DFT) predicts activation barriers and regioselectivity .

Q. What strategies mitigate competing side reactions (e.g., debromination or ring fluorination) during multi-step syntheses?

- Methodological Answer :

- Protection of Bromomethyl Group : Use temporary protecting groups (e.g., TMS–CH₂Br) to prevent nucleophilic displacement during subsequent fluorination steps .

- Controlled Fluorination : Employ Selectfluor® or AgF₂ to minimize over-fluorination, as excess fluoride ions can displace bromine .

Q. How can computational chemistry resolve discrepancies in reported reaction mechanisms for nucleophilic aromatic substitution?

- Methodological Answer :

- DFT Calculations : Model transition states to identify whether the mechanism proceeds via a concerted pathway (σ-complex) or stepwise SNAr. For this compound, fluorine’s electron-withdrawing effect stabilizes the Meisenheimer intermediate, favoring stepwise substitution .

- Kinetic Isotope Effects (KIE) : Deuterium labeling at the bromomethyl group can distinguish between radical and ionic pathways .

Data Analysis and Contradiction Resolution

Q. How to resolve discrepancies in reported reaction yields when using palladium vs. copper catalysts for Ullmann couplings?

- Analysis :

- Palladium Catalysts : Higher yields (70–80%) but require expensive ligands (e.g., Xantphos).

- Copper Catalysts : Lower cost but reduced yields (50–60%) due to side reactions (e.g., homo-coupling).

Q. What experimental validations address conflicting NMR assignments for fluorine environments in derivatives?

- Methodological Answer :

- NOE Experiments : Confirm spatial proximity of fluorine atoms to bromomethyl groups.

- Variable Temperature NMR : Resolve dynamic effects causing signal broadening; –20°C enhances splitting patterns .

Safety and Handling Protocols

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.